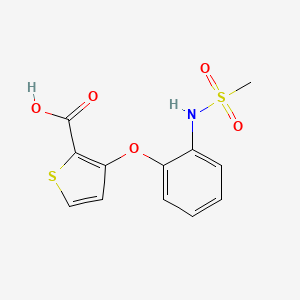

3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid

Description

3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid is a complex organic compound with a unique structure that includes a thiophene ring, a phenoxy group, and a methylsulfonylamino group

Properties

IUPAC Name |

3-[2-(methanesulfonamido)phenoxy]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S2/c1-20(16,17)13-8-4-2-3-5-9(8)18-10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCTZGDKOZRNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or thiophene groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

- 3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

- 3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 3-(2-methanesulfonamidophenoxy)thiophene-2-carboxylic Acid may exhibit unique properties due to the presence of the carboxylic acid group, which can influence its reactivity, solubility, and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

3-(2-Methanesulfonamidophenoxy)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article examines its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid and a methanesulfonamide group, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 273.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₄S |

| Molecular Weight | 273.30 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and viral replication.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. Studies indicate that related thiophene derivatives can effectively reduce HCV subgenomic RNA replication in cellular models .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by targeting pathways involved in cell growth and division, similar to other thiophene derivatives.

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways:

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to increased programmed cell death in malignant cells.

In Vitro Studies

A study conducted on Huh-7 cells demonstrated that the compound significantly inhibited HCV replication at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) was determined to be around 2.5 µM, indicating potent antiviral activity .

Anticancer Efficacy

In a separate study focusing on various cancer cell lines, including breast and lung cancer models, the compound exhibited IC50 values ranging from 5 to 15 µM, suggesting moderate to high anticancer efficacy. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other thiophene-based compounds known for their biological activities.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-Thiophenecarboxylic Acid | Antiviral | 5.0 |

| 3-Methylthiophene-2-carboxylic Acid | Anticancer | 10.0 |

| This compound | Antiviral/Anticancer | 2.5 - 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.